Dimethoxydimethylsilane

Description

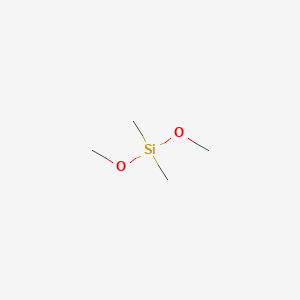

Structure

3D Structure

Properties

IUPAC Name |

dimethoxy(dimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12O2Si/c1-5-7(3,4)6-2/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJQZDUKDJDQPMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

32032-92-1, 25498-04-8 | |

| Record name | Poly[oxy(dimethylsilylene)], α-methyl-ω-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32032-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyldimethoxysilane homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25498-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0042379 | |

| Record name | Dimethoxydimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Silane, dimethoxydimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethoxydimethylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17264 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1112-39-6 | |

| Record name | Dimethoxydimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1112-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethoxydimethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001112396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethoxydimethylsilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silane, dimethoxydimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethoxydimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethoxydimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.900 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHOXYDIMETHYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3QDB1RS1C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of Dimethoxydimethylsilane

Dimethoxydimethylsilane (DMDMS), a versatile organosilicon compound, serves as a crucial component in a variety of chemical syntheses and applications. This guide provides a detailed overview of its core physical properties, offering valuable data for researchers, scientists, and professionals in drug development and materials science.

Core Physical and Chemical Properties

Dimethoxydimethylsilane is a colorless, clear liquid with a characteristic alcohol-like odor. Its chemical structure consists of a central silicon atom bonded to two methyl groups and two methoxy (B1213986) groups, giving it the molecular formula C4H12O2Si.[1] This structure dictates its physical characteristics and reactivity, particularly its sensitivity to moisture.[2] The compound hydrolyzes in the presence of water, releasing methanol (B129727) and forming reactive silanols that can condense into siloxane polymers.[3][4]

Quantitative Physical Data

The following table summarizes the key physical properties of dimethoxydimethylsilane, compiled from various sources to provide a comprehensive reference.

| Property | Value | Units | Conditions | Citations |

| Molecular Weight | 120.22 | g/mol | [1][2][5] | |

| Appearance | Clear, colorless liquid | - | [1][6] | |

| Density | 0.864 to 0.88 | g/mL | at 25 °C | [1][7] |

| Boiling Point | 81 to 82 | °C | at 760 mmHg | [2][8] |

| Melting Point | -80 | °C | [2][8] | |

| Flash Point | -8 | °C | Closed Cup | [2][4] |

| Refractive Index | 1.369 to 1.371 | - | at 20 °C | [2] |

| Vapor Pressure | 89 | mmHg | at 25 °C | |

| Viscosity | 0.44 | cSt | at 20 °C | [4] |

| Water Solubility | Decomposes | - | [3] | |

| Dielectric Constant | 3.66 | - | [3][8] |

Experimental Protocols for Property Determination

The determination of the physical properties of chemical compounds like dimethoxydimethylsilane relies on standardized, internationally recognized experimental methods. These protocols ensure accuracy, reproducibility, and comparability of data across different laboratories.

Boiling Point Determination

The boiling point is typically determined according to OECD Guideline 103. A common method involves using a distillation apparatus where the liquid is heated, and the temperature at which the vapor pressure equals the atmospheric pressure is recorded. For a substance like DMDMS with a boiling point of 81-82°C, standard laboratory glassware under atmospheric pressure is sufficient.[2]

Density Measurement

Density is often measured using a pycnometer or a digital density meter, following protocols similar to OECD Guideline 109. The method involves precisely measuring the mass of a known volume of the substance at a controlled temperature, typically 25°C.[7]

Refractive Index Measurement

The refractive index, a measure of how light propagates through the substance, is determined using a refractometer (e.g., an Abbé refractometer). This is performed according to OECD Guideline 107. The measurement is taken at a specified temperature, usually 20°C, using a specific wavelength of light (typically the sodium D-line, 589 nm).

Flash Point Determination

The flash point is a critical safety parameter indicating the lowest temperature at which vapors will ignite with an ignition source. For a highly flammable liquid like DMDMS, a closed-cup method such as the Pensky-Martens (ASTM D93) or a similar apparatus is used, as described in OECD Guideline 102.[4]

Logical Workflow for Physical Property Analysis

The characterization of a chemical substance involves a logical sequence of analyses. The following diagram illustrates a typical workflow for determining the key physical properties of a liquid chemical such as dimethoxydimethylsilane.

Caption: Logical workflow for the experimental determination of key physical properties.

References

- 1. innospk.com [innospk.com]

- 2. store.p212121.com [store.p212121.com]

- 3. Dimethyldimethoxysilane | 1112-39-6 [chemicalbook.com]

- 4. gelest.com [gelest.com]

- 5. Dimethoxydimethylsilane | C4H12O2Si | CID 66187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dimethoxydimethylsilane | DMDMS | C4H12O2Si - Ereztech [ereztech.com]

- 7. Dimethoxydimethylsilane Dimethyldimethoxysilane [sigmaaldrich.com]

- 8. dimethoxydimethylsilane [stenutz.eu]

Dimethoxydimethylsilane CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Dimethoxydimethylsilane, a versatile organosilicon compound, is a key player in a multitude of chemical processes, from polymer synthesis to surface modification. This guide provides a comprehensive overview of its fundamental properties, synthesis, and key applications, with a focus on detailed experimental protocols relevant to research and development.

| Identifier | Value |

| Chemical Name | Dimethoxydimethylsilane |

| CAS Number | 1112-39-6 |

| Molecular Formula | C₄H₁₂O₂Si |

| Molecular Weight | 120.22 g/mol |

Physicochemical Properties

A clear, colorless liquid, dimethoxydimethylsilane possesses a unique combination of properties that make it a valuable reagent in both laboratory and industrial settings. Its reactivity is primarily driven by the two methoxy (B1213986) groups attached to the central silicon atom, which are susceptible to hydrolysis.

| Property | Value | Reference |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 81-82 °C | [1] |

| Density | 0.8646 g/mL at 25 °C | [1] |

| Flash Point | -8 °C | [1] |

| Solubility | Soluble in many organic solvents, reacts with water |

Synthesis of Dimethoxydimethylsilane

The most common industrial synthesis of dimethoxydimethylsilane involves the reaction of dimethyldichlorosilane with methanol (B129727). This reaction is typically carried out in the presence of a hydrogen chloride scavenger to drive the equilibrium towards the product.[2][3]

Experimental Protocol: Synthesis from Dimethyldichlorosilane and Methanol

This protocol describes a laboratory-scale synthesis of dimethoxydimethylsilane.

Materials:

-

Dimethyldichlorosilane (DMDCS)

-

Anhydrous Methanol (MeOH)

-

Anhydrous Toluene

-

Triethylamine (B128534) (TEA) or another suitable HCl scavenger

-

Nitrogen or Argon gas for inert atmosphere

-

Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer)

Procedure:

-

Set up a dry, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and an inlet for inert gas.

-

Under a constant flow of nitrogen or argon, charge the flask with dimethyldichlorosilane and anhydrous toluene.

-

Add triethylamine to the flask. The amount should be in slight excess relative to the moles of HCl that will be generated (2 moles of HCl per mole of DMDCS).

-

Cool the reaction mixture in an ice bath.

-

Slowly add anhydrous methanol from the dropping funnel to the stirred reaction mixture. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

The reaction mixture will contain a precipitate of triethylamine hydrochloride. Filter the mixture to remove the salt.

-

Wash the filtrate with a small amount of saturated sodium bicarbonate solution, followed by water, and then dry over anhydrous sodium sulfate.

-

Fractionally distill the dried filtrate to isolate the pure dimethoxydimethylsilane. The product is collected at its boiling point of 81-82 °C.

Caption: Synthesis of Dimethoxydimethylsilane.

Core Applications in Research and Development

Dimethoxydimethylsilane's utility spans several key areas in chemical research and development, primarily centered around its ability to form siloxane bonds and act as a silylating agent.

Precursor in Silicone Polymer Synthesis

Dimethoxydimethylsilane is a fundamental building block for the synthesis of polydimethylsiloxane (B3030410) (PDMS), a widely used silicone polymer. The synthesis proceeds through a hydrolysis and condensation mechanism.

The methoxy groups of dimethoxydimethylsilane readily hydrolyze in the presence of water to form silanol (B1196071) intermediates. These silanols are highly reactive and undergo condensation reactions to form stable siloxane (Si-O-Si) bonds, the backbone of silicone polymers. The reaction can be catalyzed by either acids or bases.[4]

Caption: Hydrolysis and Condensation of Dimethoxydimethylsilane.

This protocol outlines the synthesis of a simple silicone oil using dimethoxydimethylsilane as a precursor. The viscosity of the resulting oil can be controlled by the reaction conditions and the use of chain-terminating agents.[4]

Materials:

-

Dimethoxydimethylsilane

-

Deionized water

-

Acid catalyst (e.g., trifluoromethanesulfonic acid) or base catalyst (e.g., potassium hydroxide)

-

Chain terminating agent (e.g., hexamethyldisiloxane, optional)

-

Toluene or other suitable solvent

Procedure:

-

In a round-bottom flask, dissolve dimethoxydimethylsilane in toluene.

-

If a chain-terminating agent is used to control the polymer's molecular weight, add it to the solution.

-

Slowly add a mixture of deionized water and the chosen catalyst to the stirred silane (B1218182) solution. The amount of water will influence the rate of hydrolysis.

-

Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir for several hours. The reaction progress can be monitored by measuring the viscosity of the mixture.

-

After the desired viscosity is achieved, neutralize the catalyst. For an acid catalyst, use a weak base like sodium bicarbonate. For a base catalyst, use a weak acid like acetic acid.

-

Wash the organic phase with water to remove any salts and residual catalyst.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the silicone oil.

Silylating Agent for Protection of Diols

In organic synthesis, dimethoxydimethylsilane can be used as a mild and effective silylating agent to protect diols, particularly 1,2- and 1,3-diols. This protection is often necessary to prevent the diol's hydroxyl groups from reacting in subsequent synthetic steps.[5][6]

This protocol provides a general procedure for the protection of a diol using dimethoxydimethylsilane.

Materials:

-

Diol (e.g., 1,2-propanediol)

-

Dimethoxydimethylsilane

-

Anhydrous solvent (e.g., dichloromethane (B109758) or DMF)

-

Catalyst (e.g., a catalytic amount of an acid like p-toluenesulfonic acid or a base like pyridine)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve the diol in the anhydrous solvent in a dry flask under an inert atmosphere.

-

Add the catalyst to the solution.

-

Add dimethoxydimethylsilane to the mixture. The stoichiometry may be adjusted based on the desired product (monosilylation vs. disilylation for non-cyclic diols).

-

Stir the reaction at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, quench the reaction by adding a small amount of water or a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the product by column chromatography or distillation.

References

A Technical Guide to the Synthesis of High-Purity Dimethoxydimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Dimethoxydimethylsilane (DMDMS) is a versatile organosilicon compound with significant applications in the synthesis of silicones, as a surface modifying agent, and in the production of advanced materials.[1][2] Its high purity is crucial for these applications, demanding well-defined and controlled synthesis and purification processes. This technical guide provides an in-depth overview of the primary synthesis routes, detailed experimental protocols, purification techniques, and analytical methods for achieving high-purity dimethoxydimethylsilane.

Physicochemical Properties of Dimethoxydimethylsilane

A summary of the key physical and chemical properties of dimethoxydimethylsilane is presented in the table below.

| Property | Value | References |

| CAS Number | 1112-39-6 | [2][3] |

| Molecular Formula | C4H12O2Si | [3][4] |

| Molecular Weight | 120.22 g/mol | [3][4] |

| Appearance | Colorless liquid | [1][3] |

| Density | 0.88 g/mL at 25 °C | [3] |

| Boiling Point | 81-82 °C | [5] |

| Melting Point | -80 °C | [3][6] |

| Flash Point | -8 °C | [3][5] |

| Refractive Index | 1.369 - 1.371 | [5][6] |

| Purity | ≥98.0% (GC) | [3][7][8] |

Synthesis Methodologies

The industrial production of dimethoxydimethylsilane is primarily achieved through the methanolysis of dimethyldichlorosilane. Alternative methods, such as those starting from silazanes or directly from metallic silicon, have also been developed.

Methanolysis of Dimethyldichlorosilane

The most prevalent industrial method for synthesizing dimethoxydimethylsilane is the reaction of dimethyldichlorosilane with methanol (B129727).[9][10] This reaction is an equilibrium process that produces dimethoxydimethylsilane and hydrogen chloride (HCl) as a byproduct.

Reaction: Si(CH₃)₂Cl₂ + 2CH₃OH ⇌ Si(CH₃)₂(OCH₃)₂ + 2HCl

To drive the reaction to completion and achieve high yields, the removal of the HCl byproduct is essential.[10] This can be accomplished by conducting the reaction under reduced pressure or by using a hydrogen chloride absorbent.[5][10]

Optimized Reaction Conditions:

| Parameter | Optimized Value | Reference |

| Molar Ratio (Si(CH₃)₂Cl₂ : CH₃OH) | 1 : 2.0 - 2.8 | [10] |

| Molar Ratio (Si(CH₃)₂Cl₂ : HCl absorbent : CH₃OH) | 1 : 2 : 2.2 | [5] |

| Temperature | 40 - 60 °C | [10] |

| Pressure | -200 to 0 mmHg | [10] |

| Reaction Time | 2 - 4 hours | [10] |

| HCl Absorbent | Urea, ammonia, amine, or alkaline earth metal | [5] |

Experimental Protocol:

-

Reactor Setup: A glass reactor equipped with a mechanical stirrer, dropping funnel, thermometer, and a distillation condenser connected to a vacuum source is charged with dimethyldichlorosilane and, if used, a hydrogen chloride absorbent.

-

Methanol Addition: Methanol is added dropwise to the stirred reaction mixture while maintaining the temperature between 40-60 °C.[10]

-

Reaction: The reaction is allowed to proceed for 2-4 hours under reduced pressure to facilitate the removal of HCl gas.[10]

-

Neutralization (if no absorbent is used): After the reaction, any remaining acidic components can be neutralized by the addition of a suitable agent like sodium alcoholate or an amine.[5]

-

Phase Separation: The reaction mixture is allowed to stand, leading to the separation of a solid salt byproduct (if an absorbent or neutralizing agent is used) and the liquid product phase.

-

Filtration: The solid byproduct is removed by filtration.

-

Purification: The crude dimethoxydimethylsilane is then purified by fractional distillation.

Synthesis from Silazanes

An alternative high-yield synthesis route involves the reaction of a silazane, such as tetramethyldisilazane, with methanol.[11] This method's advantage lies in the rapid removal of the product from the reaction mixture, which minimizes undesirable side reactions.[11]

Reaction: [(CH₃)₂SiH]₂NH + 4CH₃OH → 2Si(CH₃)₂(OCH₃)₂ + 2H₂ + NH₃

Experimental Protocol:

-

Reactor Setup: A reactor is charged with methanol and heated to a temperature above the boiling point of dimethoxydimethylsilane (approx. 81-82 °C) but below the boiling point of methanol (64.7 °C). A preferred temperature range is 28-64 °C at near atmospheric pressure.[11]

-

Silazane Addition: Tetramethyldisilazane is delivered below the surface of the heated methanol.[11]

-

Product Recovery: As dimethoxydimethylsilane is formed, it vaporizes and is continuously removed from the reactor and collected through a condenser.[11]

Purification of Dimethoxydimethylsilane

Achieving high purity is critical for the applications of dimethoxydimethylsilane. The primary purification method is distillation; however, challenges such as the formation of azeotropes may require more advanced techniques.

Extractive Distillation

A significant challenge in the purification of dimethoxydimethylsilane is the removal of residual methanol, as they can form an azeotropic mixture. Extractive distillation is an effective method to overcome this.[12]

Process:

-

Column 1 (Extractive Distillation): The crude mixture of dimethoxydimethylsilane and methanol is fed into a distillation column. An extractive agent, such as methyl formate (B1220265) or methoxytrimethylsilane, is introduced into the column.[12] This agent interacts with methanol, breaking the azeotrope and allowing for the separation of a methanol-extractive agent mixture as the distillate.

-

Column 2 (Conventional Distillation): The bottoms from the first column, now significantly reduced in methanol content, are fed into a second distillation column. Here, the extractive agent is separated from the high-purity dimethoxydimethylsilane.[12]

Analytical Methods for Purity Assessment

The purity of dimethoxydimethylsilane is typically determined using chromatographic techniques.

-

Gas Chromatography (GC): GC is the standard method for quantifying the purity of dimethoxydimethylsilane and identifying volatile impurities.[3][13] Purity is often reported as the area percentage of the main peak.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides a higher level of analytical detail, enabling the identification of unknown impurities through their mass spectra.[13]

Visualizing the Synthesis and Purification Pathways

The following diagrams illustrate the key workflows for the synthesis and purification of dimethoxydimethylsilane.

Caption: Workflow for the synthesis of dimethoxydimethylsilane via methanolysis.

Caption: Workflow for the purification of dimethoxydimethylsilane using extractive distillation.

References

- 1. m.dutch.gascylindertank.com [m.dutch.gascylindertank.com]

- 2. nbinno.com [nbinno.com]

- 3. innospk.com [innospk.com]

- 4. Supplier of DIMETHYLDIMETHOXYSILANE | Bulk Manufacturer & Distributor [silsource.com]

- 5. Preparation method of dimethyl dimethoxysilane [techemi.com]

- 6. chinacouplingagents.com [chinacouplingagents.com]

- 7. nbinno.com [nbinno.com]

- 8. Dimethoxydimethylsilane 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 9. Dimethyldichlorosilane - Wikipedia [en.wikipedia.org]

- 10. Dimethoxydimethylsilane | High-Purity Reagent | RUO [benchchem.com]

- 11. US5084589A - Process for synthesis of methoxy substituted methylsilanes - Google Patents [patents.google.com]

- 12. US5804040A - Purification process for silane compound - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

The Hydrolysis of Dimethoxydimethylsilane: A Mechanistic Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethoxydimethylsilane (DMDMS) is a dialkoxysilane that serves as a crucial precursor in the synthesis of a wide array of silicone-based materials, including polymers, coatings, and adhesives. The initial and often rate-determining step in the application of DMDMS is its hydrolysis, a process that involves the cleavage of its methoxy (B1213986) groups to form reactive silanol (B1196071) intermediates. This technical guide provides a comprehensive examination of the reaction mechanism of dimethoxydimethylsilane hydrolysis. It details the acid- and base-catalyzed pathways, the subsequent condensation reactions, and the key factors influencing the reaction kinetics. This document is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the fundamental chemistry of DMDMS hydrolysis, enabling precise control over the synthesis and application of silicone-based materials.

Core Reaction Mechanism

The hydrolysis of dimethoxydimethylsilane is a two-step nucleophilic substitution reaction at the silicon center, followed by a series of condensation reactions. The overall process can be divided into two main stages:

-

Hydrolysis: The sequential replacement of the two methoxy groups (-OCH₃) with hydroxyl groups (-OH) from water to form dimethylsilanediol (B41321) ((CH₃)₂Si(OH)₂).

-

Condensation: The subsequent reaction of the unstable dimethylsilanediol molecules with each other to form siloxane bonds (Si-O-Si), leading to the formation of linear chains, cyclic oligomers, and ultimately, high-molecular-weight polymers.

The rates of both hydrolysis and condensation are significantly influenced by the pH of the reaction medium, with the reaction being effectively catalyzed by both acids and bases.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of dimethoxydimethylsilane proceeds via a mechanism involving the protonation of a methoxy group, which enhances the electrophilicity of the silicon atom. This facilitates a nucleophilic attack by a water molecule.

The proposed mechanism involves the following steps:

-

Protonation of the Methoxy Group: A hydronium ion (H₃O⁺) protonates the oxygen atom of one of the methoxy groups, making it a better leaving group (methanol).

-

Nucleophilic Attack by Water: A water molecule attacks the electron-deficient silicon atom. This is generally considered the rate-determining step.

-

Deprotonation: The resulting intermediate is deprotonated by a water molecule to yield the first hydrolysis product, hydroxydimethylmethoxysilane, and regenerates the hydronium ion catalyst.

-

Second Hydrolysis: The same sequence of steps is repeated for the remaining methoxy group to yield dimethylsilanediol.

Under acidic conditions, the hydrolysis reaction is generally fast, while the subsequent condensation of the resulting silanols is comparatively slower.[1][2]

Base-Catalyzed Hydrolysis

In the presence of a base, such as a hydroxide (B78521) ion (OH⁻), the hydrolysis of dimethoxydimethylsilane follows a different pathway. The mechanism involves the direct nucleophilic attack of the hydroxide ion on the silicon atom.

The proposed mechanism is as follows:

-

Nucleophilic Attack by Hydroxide: The hydroxide ion, a strong nucleophile, directly attacks the silicon atom, forming a pentacoordinate silicon intermediate. This is typically the rate-determining step.[3]

-

Departure of the Leaving Group: The pentacoordinate intermediate is unstable and collapses, leading to the departure of a methoxide (B1231860) ion (CH₃O⁻).

-

Protonation of the Methoxide Ion: The methoxide ion is a strong base and is immediately protonated by a water molecule to form methanol.

-

Second Hydrolysis: The process is repeated for the second methoxy group to form dimethylsilanediol.

Base-catalyzed hydrolysis is generally slower than acid-catalyzed hydrolysis; however, the subsequent condensation of the silanol products is significantly accelerated under basic conditions.[1][2]

Condensation Reactions

The product of the complete hydrolysis of dimethoxydimethylsilane is dimethylsilanediol, a molecule that is unstable and readily undergoes condensation to form siloxane bonds.[4] The condensation process can proceed through two main pathways:

-

Water-producing condensation: Two silanol groups react to form a siloxane bond and a molecule of water.

-

Alcohol-producing condensation: A silanol group reacts with an unhydrolyzed methoxy group to form a siloxane bond and a molecule of methanol.

Due to the difunctional nature of dimethylsilanediol, both linear and cyclic siloxanes can be formed. The initial condensation products are typically short linear chains and small cyclic oligomers, such as hexamethylcyclotrisiloxane (B157284) (D₃) and octamethylcyclotetrasiloxane (B44751) (D₄).[4] Further condensation leads to the formation of higher molecular weight polysiloxanes.

Quantitative Data

Specific kinetic data for the hydrolysis of dimethoxydimethylsilane is not extensively available in the peer-reviewed literature. However, the general trends for alkoxysilane hydrolysis can be informative. The rate of hydrolysis is influenced by factors such as pH, temperature, and the steric and electronic effects of the substituents on the silicon atom.

For illustrative purposes, the following table presents representative kinetic data for the hydrolysis of a related trialkoxysilane, γ-glycidoxypropyltrimethoxysilane (γ-GPS), to provide a qualitative understanding of the reaction kinetics. It is important to note that these values are not directly transferable to dimethoxydimethylsilane but serve as a useful reference.

| Parameter | Condition | Value | Reference |

| γ-GPS Hydrolysis | |||

| Pseudo-first order rate constant | pH 5.4, 26°C | 0.026 min⁻¹ | [5] |

| General Trends for Alkoxysilane Hydrolysis | |||

| Rate in Acidic Medium (low pH) | - | Faster hydrolysis, slower condensation | |

| Rate at Neutral pH | - | Slow hydrolysis and condensation | |

| Rate in Basic Medium (high pH) | - | Slower hydrolysis, faster condensation |

Experimental Protocols

The hydrolysis of dimethoxydimethylsilane can be effectively monitored using spectroscopic techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Monitoring Hydrolysis by FTIR Spectroscopy

Objective: To monitor the progress of the hydrolysis reaction by observing changes in the infrared absorption spectrum.

Methodology:

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) probe is ideal for in-situ monitoring.

-

Sample Preparation:

-

Prepare a solution of dimethoxydimethylsilane in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol (B145695) or isopropanol (B130326) to ensure miscibility).

-

The reaction can be initiated by adding an acid or base catalyst to the solution.

-

-

Data Acquisition:

-

Record an initial FTIR spectrum of the unreacted solution.

-

Initiate the hydrolysis reaction by adding the catalyst.

-

Record spectra at regular time intervals throughout the course of the reaction.

-

-

Spectral Analysis:

-

Monitor the decrease in the intensity of the Si-O-CH₃ stretching and rocking bands (typically around 1080-1100 cm⁻¹ and 840-860 cm⁻¹, respectively).

-

Observe the appearance and increase in the intensity of the broad Si-OH stretching band (around 3200-3600 cm⁻¹) and the Si-O(H) bending vibration (around 880-920 cm⁻¹).

-

The formation of siloxane bonds (Si-O-Si) can be monitored by the appearance of a broad and strong absorption band in the region of 1000-1100 cm⁻¹.

-

-

Kinetic Analysis: The rate of hydrolysis can be determined by plotting the change in the absorbance of a characteristic peak (e.g., the disappearance of a Si-O-CH₃ peak) as a function of time.

Monitoring Hydrolysis and Condensation by ²⁹Si NMR Spectroscopy

Objective: To identify and quantify the different silicon species present during the hydrolysis and condensation reactions.

Methodology:

-

Instrumentation: A high-resolution Nuclear Magnetic Resonance (NMR) spectrometer capable of acquiring ²⁹Si spectra.

-

Sample Preparation:

-

Prepare a reaction mixture of dimethoxydimethylsilane, water (or D₂O for locking), a co-solvent if necessary, and the desired catalyst in an NMR tube.

-

A relaxation agent, such as chromium(III) acetylacetonate, may be added to shorten the long spin-lattice relaxation times of the ²⁹Si nucleus and reduce acquisition times.

-

-

Data Acquisition:

-

Acquire an initial ²⁹Si NMR spectrum of the starting material.

-

Initiate the reaction and acquire spectra at regular time intervals.

-

-

Spectral Analysis:

-

The chemical shift of the ²⁹Si nucleus is sensitive to its local chemical environment.

-

The unhydrolyzed dimethoxydimethylsilane will have a characteristic chemical shift.

-

The formation of the first hydrolysis product, hydroxydimethylmethoxysilane, will result in a new peak at a slightly different chemical shift.

-

The fully hydrolyzed dimethylsilanediol will have its own distinct resonance.

-

The formation of linear and cyclic siloxane oligomers will give rise to a series of new peaks corresponding to the different silicon environments (e.g., end groups, middle groups in a chain, and silicon atoms in different-sized rings).

-

-

Quantitative Analysis: The relative concentrations of the different silicon species at any given time can be determined by integrating the corresponding peaks in the ²⁹Si NMR spectrum. This allows for a detailed kinetic analysis of both the hydrolysis and condensation reactions.[6][7][8]

Visualizations

Signaling Pathways

References

The Solubility of Dimethoxydimethylsilane in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dimethoxydimethylsilane in common organic solvents. This document is intended for professionals in research and development who utilize dimethoxydimethylsilane in their work.

Introduction

Dimethoxydimethylsilane (DMDMS) is a versatile organosilicon compound widely employed as a precursor in the synthesis of silicone polymers, as a silylating agent, and in the preparation of silica-based materials through sol-gel processes. Its reactivity and solubility in various solvents are critical parameters for its successful application in diverse fields, including materials science and drug development. This guide details the available information on its solubility, outlines experimental protocols for its determination, and illustrates the key chemical reactions that influence its stability in solution.

Solubility of Dimethoxydimethylsilane

Data Presentation

The following table summarizes the known qualitative solubility of dimethoxydimethylsilane in various common solvents. It is important to note that "soluble" generally implies miscibility in all proportions, a common characteristic for many low-molecular-weight, non-polar to moderately polar liquids.

| Solvent | Chemical Formula | Polarity | Solubility | Citation |

| Alcohols | ||||

| Ethanol | C₂H₅OH | Polar Protic | Soluble | [1] |

| Ketones | ||||

| Acetone (B3395972) | C₃H₆O | Polar Aprotic | Soluble | [1] |

| Water | ||||

| Water | H₂O | Polar Protic | Practically Insoluble (Reacts) | [1] |

It is crucial to recognize that dimethoxydimethylsilane is highly susceptible to hydrolysis in the presence of water, leading to decomposition rather than simple dissolution.[2][3]

Key Chemical Reactions in Solution: Hydrolysis and Condensation

The utility of dimethoxydimethylsilane in many applications stems from its reactivity, specifically its hydrolysis and subsequent condensation. These reactions are fundamental to the sol-gel process and the formation of silicone polymers.

Hydrolysis

In the presence of water, the methoxy (B1213986) groups (-OCH₃) on the silicon atom are replaced by hydroxyl groups (-OH), forming silanols and releasing methanol (B129727) as a byproduct. This reaction can be catalyzed by either acids or bases.

Condensation

The newly formed silanols are reactive and can condense with other silanols or with remaining methoxy groups to form siloxane bonds (Si-O-Si), the backbone of silicone polymers. This process releases water or methanol.

The interplay between hydrolysis and condensation is critical in controlling the structure of the resulting polysiloxane.

Signaling Pathway Visualization

The following diagram illustrates the hydrolysis and condensation pathway of dimethoxydimethylsilane.

Caption: Hydrolysis and condensation of dimethoxydimethylsilane.

Experimental Protocols for Solubility Determination

While specific quantitative data is sparse, the following outlines a general methodology for determining the solubility of dimethoxydimethylsilane in a given organic solvent.

Visual Miscibility Assessment

This is the simplest method for determining qualitative solubility.

Methodology:

-

Preparation: In a clean, dry glass vial, add a known volume of the organic solvent (e.g., 5 mL).

-

Addition of Solute: Incrementally add small, measured volumes of dimethoxydimethylsilane to the solvent.

-

Observation: After each addition, cap the vial and shake vigorously. Observe the solution for any signs of immiscibility, such as the formation of a second layer, cloudiness (turbidity), or droplets.

-

Determination: If the solution remains clear and homogenous after the addition of a significant volume of dimethoxydimethylsilane (e.g., equal to the initial solvent volume), the two are considered miscible (soluble).

Experimental Workflow Visualization

Caption: Workflow for visual determination of miscibility.

Quantitative Solubility by Gas Chromatography (GC)

For a more precise, quantitative determination, Gas Chromatography (GC) can be employed to measure the concentration of dimethoxydimethylsilane in a saturated solution.

Methodology:

-

Saturated Solution Preparation: In a temperature-controlled environment, add an excess of dimethoxydimethylsilane to a known volume of the organic solvent. Stir the mixture for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached and a saturated solution is formed. Allow any undissolved solute to settle.

-

Calibration Standards: Prepare a series of standard solutions of dimethoxydimethylsilane in the same organic solvent at known concentrations.

-

GC Analysis:

-

Analyze the prepared calibration standards by GC to generate a calibration curve (peak area vs. concentration).

-

Carefully extract a known volume of the clear, saturated supernatant from the prepared solution and dilute it with a known volume of the solvent.

-

Inject the diluted sample into the GC and record the peak area corresponding to dimethoxydimethylsilane.

-

-

Calculation: Use the calibration curve to determine the concentration of dimethoxydimethylsilane in the diluted sample. Back-calculate to find the concentration in the original saturated solution, which represents the solubility at that temperature.

Experimental Workflow Visualization

Caption: Workflow for quantitative solubility determination by GC.

Conclusion

Dimethoxydimethylsilane is readily soluble in common polar aprotic and polar protic organic solvents like acetone and ethanol. Its practical insolubility in water is coupled with a high reactivity towards hydrolysis, a key feature in its application in forming silicone polymers. While extensive quantitative solubility data is not widely published, the experimental protocols outlined in this guide provide a framework for its determination. A thorough understanding of both the solubility and the reactivity of dimethoxydimethylsilane is essential for its effective use in research and industrial applications.

References

A Comprehensive Technical Guide to the Safe Handling of Dimethoxydimethylsilane in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety precautions and handling protocols for dimethoxydimethylsilane (DMDMS) in a laboratory setting. Adherence to these guidelines is critical to ensure the safety of personnel and the integrity of research outcomes.

Understanding Dimethoxydimethylsilane: Properties and Hazards

Dimethoxydimethylsilane (CAS No. 1112-39-6) is a versatile organosilicon compound widely used as a chemical intermediate, a precursor in the synthesis of silicone polymers, and a surface modifying agent.[1][2] It is a colorless, clear liquid with a characteristic odor.[3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of Dimethoxydimethylsilane

| Property | Value | Reference |

| Molecular Formula | C4H12O2Si | [1] |

| Molecular Weight | 120.22 g/mol | [1] |

| Boiling Point | 81-82 °C | [4] |

| Melting Point | -80 °C | [1] |

| Flash Point | -8 °C | [1] |

| Density | 0.88 g/mL | [1] |

| Refractive Index | 1.3708 | [1] |

Dimethoxydimethylsilane is a highly flammable liquid and vapor.[5] It is crucial to keep it away from heat, sparks, open flames, and other ignition sources.[6] The primary hazards associated with DMDMS are its flammability and its reactivity with water. Upon contact with moisture, it slowly decomposes to liberate methanol (B129727), which is toxic.[3] Ingestion or significant exposure to methanol can cause nausea, vomiting, headache, visual disturbances including blindness, and may have chronic effects on the central nervous system.[3] The onset of symptoms from methanol poisoning can be delayed.[3]

DMDMS can cause serious eye irritation and may cause skin and respiratory tract irritation.[3] Table 2 summarizes the GHS hazard classifications for dimethoxydimethylsilane.

Table 2: GHS Hazard Classifications for Dimethoxydimethylsilane

| Hazard Class | Hazard Statement | Reference |

| Flammable liquids | H225: Highly flammable liquid and vapor | [7] |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation | [7] |

| Reproductive toxicity | H361: Suspected of damaging fertility or the unborn child | [7] |

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure and ensure a safe working environment, a combination of engineering controls and appropriate personal protective equipment is mandatory.

Engineering Controls

-

Ventilation: All work with dimethoxydimethylsilane should be conducted in a well-ventilated area.[6] A certified chemical fume hood is the preferred engineering control to minimize inhalation of vapors.[3]

-

Explosion-Proof Equipment: Due to its high flammability, all electrical equipment, including stirring plates, heating mantles, and lighting, must be explosion-proof.[4]

-

Grounding and Bonding: To prevent the buildup of static electricity, which can be an ignition source, all containers and transfer equipment must be properly grounded and bonded.[4]

-

Emergency Equipment: Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[3]

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the specific PPE required for any given procedure. However, the following are generally recommended:

-

Eye and Face Protection: Chemical safety goggles are required.[3] Contact lenses should not be worn when handling this chemical.[3] A face shield may be necessary for splash-prone operations.

-

Hand Protection: Neoprene or nitrile rubber gloves are recommended.[3] Gloves should be inspected before use and replaced if any signs of degradation are observed.

-

Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.[6] Additional protective clothing may be necessary depending on the scale of the operation.

-

Respiratory Protection: If engineering controls are not sufficient to maintain exposure below occupational exposure limits, a NIOSH-certified organic vapor respirator with a black cartridge should be used.[3]

The following diagram illustrates the hierarchy of controls for safe handling of dimethoxydimethylsilane.

Caption: Hierarchy of controls for managing risks associated with dimethoxydimethylsilane.

Safe Handling and Storage Procedures

Handling

-

Avoid all eye and skin contact and do not breathe vapor or mist.[3]

-

Use only non-sparking tools.[6]

-

Transfer dimethoxydimethylsilane in a fume hood, away from ignition sources.

-

Containers must be properly grounded before initiating a transfer.[3]

-

Wash hands thoroughly after handling.[3]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

-

The storage area should be designated as a flammables area, away from heat and ignition sources.[4]

-

Store away from incompatible materials such as oxidizing agents, moisture, and water.[3]

-

Store under an inert atmosphere (e.g., nitrogen) to prevent reaction with atmospheric moisture.[2]

Experimental Protocols Involving Dimethoxydimethylsilane

Dimethoxydimethylsilane is utilized in various laboratory procedures. The following sections provide generalized methodologies for common applications, emphasizing the integration of safety precautions.

Synthesis of Flexible Silica (B1680970) Aerogels

Dimethoxydimethylsilane is used as a co-precursor with other silanes like methyltrimethoxysilane (B3422404) (MTMS) to impart flexibility to silica aerogels.[1]

Methodology:

-

Sol Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer and condenser, combine MTMS and DMDMS in a suitable solvent (e.g., ethanol (B145695) or methanol).

-

Hydrolysis: Add an acidic catalyst (e.g., oxalic acid in water) dropwise to the silane (B1218182) mixture while stirring. This step should be performed in a fume hood.

-

Condensation: After a period of stirring, add a basic catalyst (e.g., ammonia (B1221849) solution) to promote gelation.

-

Aging: Allow the resulting gel to age in the solvent for a specified period to strengthen the silica network.

-

Solvent Exchange: Replace the pore liquid with a non-polar solvent (e.g., hexane) through multiple solvent exchanges. This is a critical step to prevent the collapse of the gel structure during drying.

-

Surface Modification (Silylation): To enhance hydrophobicity and prevent pore collapse during ambient pressure drying, the gel is treated with a silylating agent. This can involve immersing the gel in a solution of the silylating agent in the non-polar solvent.

-

Drying: Dry the gel at ambient pressure, often with a final heating step to remove any residual solvent.

The following diagram outlines the workflow for synthesizing flexible silica aerogels.

Caption: Experimental workflow for the synthesis of flexible silica aerogels.

Surface Modification of Nanoparticles

Dimethoxydimethylsilane can be used to modify the surface of nanoparticles to improve their dispersion in polymer matrices and impart hydrophobicity.

Methodology:

-

Nanoparticle Dispersion: Disperse the nanoparticles (e.g., silica, titania) in an anhydrous solvent (e.g., toluene) in a three-neck round-bottom flask. Sonication can be used to break up agglomerates.

-

Reaction Setup: Equip the flask with a condenser, a magnetic stirrer, and an inert gas inlet (e.g., nitrogen or argon).

-

Silane Addition: Add dimethoxydimethylsilane to the nanoparticle suspension. The amount will depend on the surface area of the nanoparticles.

-

Reaction: Heat the mixture to reflux for several hours to facilitate the reaction between the silane and the hydroxyl groups on the nanoparticle surface.

-

Purification: After cooling, the modified nanoparticles are purified by repeated cycles of centrifugation, removal of the supernatant, and redispersion in fresh solvent to remove unreacted silane and byproducts.

-

Drying: The purified nanoparticles are dried in an oven at a controlled temperature.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

Spills

-

Minor Spill:

-

Alert personnel in the immediate area.

-

If the spill is flammable, extinguish all nearby ignition sources.

-

Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, dry sand).

-

Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.

-

Ventilate the area.

-

-

Major Spill:

-

Evacuate the laboratory immediately.

-

Alert others and activate the fire alarm if necessary.

-

Close the laboratory doors to contain the spill.

-

Contact the institution's emergency response team.

-

Fire

-

Small Fire: If you are trained and it is safe to do so, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.

-

Large Fire:

-

Do not attempt to fight the fire.

-

Activate the fire alarm.

-

Evacuate the building.

-

Inform emergency responders of the location and nature of the fire.

-

Personal Exposure

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[3] Seek medical attention if irritation develops.

-

Inhalation: Move the person to fresh air.[4] If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting.[5] Rinse mouth with water. Seek immediate medical attention.

The following diagram illustrates the general emergency response workflow.

Caption: General workflow for responding to laboratory emergencies.

Waste Disposal

All waste containing dimethoxydimethylsilane must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Collect waste in a properly labeled, sealed container.

By implementing these safety precautions and adhering to the detailed protocols, researchers can safely and effectively utilize dimethoxydimethylsilane in their laboratory work. Continuous vigilance and a strong safety culture are paramount when working with this and any other hazardous chemical.

References

- 1. researchgate.net [researchgate.net]

- 2. innospk.com [innospk.com]

- 3. benchchem.com [benchchem.com]

- 4. Preparation method of dimethyl dimethoxysilane [techemi.com]

- 5. m.dutch.gascylindertank.com [m.dutch.gascylindertank.com]

- 6. One reaction to make highly stretchable or extremely soft silicone elastomers from easily available materials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. innospk.com [innospk.com]

Spectroscopic Profile of Dimethoxydimethylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for dimethoxydimethylsilane (DMDMS), a versatile organosilicon compound. This document collates Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopic data, presents detailed experimental protocols, and visualizes key reaction pathways to support research and development activities.

Spectroscopic Data

The following sections summarize the key spectroscopic data for dimethoxydimethylsilane, presented in a clear and comparative format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of dimethoxydimethylsilane. The chemical shifts for ¹H, ¹³C, and ²⁹Si nuclei are presented below.

Table 1: NMR Spectroscopic Data for Dimethoxydimethylsilane

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Solvent |

| ¹H | 3.51 | Singlet | J(²⁹Si, ¹H) = 3.9 | -OCH₃ | CDCl₃ |

| 0.13 | Singlet | J(²⁹Si, ¹H) = 7.0 | Si-(CH₃)₂ | CDCl₃ | |

| ¹³C | 49.0 | Quartet | -OCH₃ | Not specified | |

| -4.5 | Quartet | Si-(CH₃)₂ | Not specified | ||

| ²⁹Si | -3.6 | Nonet | Si(CH₃)₂(OCH₃)₂ | Neat |

Data sourced from various spectroscopic databases and literature.[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in dimethoxydimethylsilane. Key vibrational frequencies are summarized in the table below.

Table 2: Infrared (IR) Absorption Bands for Dimethoxydimethylsilane

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970 | Strong | C-H stretch (asymmetric) in CH₃ |

| 2940 | Medium | C-H stretch (symmetric) in CH₃ |

| 2840 | Strong | C-H stretch in -OCH₃ |

| 1460 | Medium | CH₃ deformation |

| 1260 | Strong | Si-CH₃ symmetric deformation |

| 1190 | Strong | C-O stretch |

| 1080 | Very Strong | Si-O-C stretch (asymmetric) |

| 840 | Strong | Si-C stretch |

| 800 | Strong | Si-CH₃ rock |

Data compiled from the NIST Chemistry WebBook and other sources.[3][4]

Raman Spectroscopy

Raman spectroscopy offers complementary vibrational information to IR spectroscopy. While a complete, publicly available Raman spectrum with detailed peak assignments for dimethoxydimethylsilane is not readily accessible, key vibrational modes have been identified in the literature.

Table 3: Key Raman Shifts for Dimethoxydimethylsilane

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~600-700 | Strong | Symmetric Si-O/Si-C stretch |

The Si-O and Si-C stretching vibrations in methylmethoxysilanes are vibrationally coupled, resulting in a single intense peak in this region of the Raman spectrum.[5] Further peaks can be predicted based on general Raman correlation tables for organosilicon compounds.[6][7]

Experimental Protocols

This section outlines the general methodologies for acquiring the spectroscopic data presented above. These protocols can be adapted for specific instrumentation and experimental conditions.

NMR Spectroscopy

2.1.1. ¹H and ¹³C NMR

-

Sample Preparation: A solution of dimethoxydimethylsilane is prepared by dissolving approximately 10-20 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse sequence is used.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are typically sufficient due to the high sensitivity of ¹H NMR.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: A proton-decoupled single-pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 128-1024) is required due to the low natural abundance and lower gyromagnetic ratio of the ¹³C nucleus.

-

2.1.2. ²⁹Si NMR

-

Sample Preparation: For neat liquid analysis, the NMR tube is filled with dimethoxydimethylsilane. For solutions, a higher concentration (e.g., 20-50% v/v in a deuterated solvent like CDCl₃ or C₆D₆) is recommended to improve the signal-to-noise ratio. The use of a relaxation agent such as chromium(III) acetylacetonate (B107027) (Cr(acac)₃) at a low concentration (e.g., 10-20 mM) can significantly reduce the long relaxation times of the ²⁹Si nucleus.

-

Instrumentation: An NMR spectrometer equipped with a broadband probe tunable to the ²⁹Si frequency is required.

-

Parameters:

-

Pulse Sequence: A proton-decoupled single-pulse sequence is commonly used. Gated decoupling can be employed to suppress the negative Nuclear Overhauser Effect (NOE).

-

Pulse Angle: A smaller flip angle (e.g., 30-45°) is often used in conjunction with a shorter relaxation delay to increase the number of scans in a given time.

-

Relaxation Delay: 5-10 seconds (can be shorter with a relaxation agent).

-

Number of Scans: A significant number of scans (often several thousand) is necessary due to the low sensitivity and low natural abundance of ²⁹Si.[3][8][9]

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): As dimethoxydimethylsilane is a liquid at room temperature, the simplest method is to prepare a thin film. A drop of the liquid is placed between two IR-transparent salt plates (e.g., NaCl or KBr). The plates are gently pressed together to form a thin, uniform film.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

-

Parameters:

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is generally sufficient for routine analysis.

-

Number of Scans: 16-32 scans are averaged to obtain a good quality spectrum.

-

Background: A background spectrum of the clean, empty salt plates is recorded and automatically subtracted from the sample spectrum.[1][10][11]

-

Raman Spectroscopy

-

Sample Preparation: A small amount of liquid dimethoxydimethylsilane is placed in a glass capillary tube or on a microscope slide.

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 633 nm, or 785 nm) and a sensitive detector (e.g., a CCD camera) is used.

-

Parameters:

-

Laser Power: The laser power should be optimized to obtain a good signal without causing sample heating or degradation.

-

Exposure Time and Accumulations: Multiple accumulations of short exposure times (e.g., 10-30 seconds each) are typically used to build up the signal-to-noise ratio.

-

Spectral Range: A range covering the expected vibrational modes (e.g., 200-3500 cm⁻¹) is scanned.

-

Calibration: The spectrometer is calibrated using a known standard, such as a silicon wafer or a neon lamp.[12][13]

-

Signaling Pathways and Logical Relationships

The hydrolysis and condensation of dimethoxydimethylsilane is a fundamental process in sol-gel chemistry and surface modification. The following diagrams illustrate the key steps in this process.

Caption: Hydrolysis and condensation pathway of dimethoxydimethylsilane.

This diagram illustrates the two-step hydrolysis of dimethoxydimethylsilane in the presence of water, leading to the formation of silanol (B1196071) groups and the release of methanol.[14][15][16][17] These reactive silanol intermediates can then undergo intermolecular condensation to form siloxane (Si-O-Si) bonds, the backbone of silicone polymers, releasing water or methanol as a byproduct.

Caption: Logical workflow for the spectroscopic analysis of dimethoxydimethylsilane.

This workflow outlines the systematic approach to the comprehensive spectroscopic characterization of dimethoxydimethylsilane. It begins with sample preparation, followed by data acquisition using NMR, IR, and Raman spectroscopy. The resulting data is then interpreted to elucidate the molecular structure, identify functional groups, and analyze vibrational modes, culminating in a complete spectroscopic profile.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. spectrabase.com [spectrabase.com]

- 3. sites.engineering.ucsb.edu [sites.engineering.ucsb.edu]

- 4. Dimethyldimethoxysilane(1112-39-6) IR Spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.uci.edu [chem.uci.edu]

- 7. static.horiba.com [static.horiba.com]

- 8. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 9. researchgate.net [researchgate.net]

- 10. eng.uc.edu [eng.uc.edu]

- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 12. ojp.gov [ojp.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. afinitica.com [afinitica.com]

The Dawn of a New Class of Compounds: The Discovery and Historical Background of Alkoxysilanes

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Alkoxysilanes, organosilicon compounds featuring a silicon atom bonded to one or more alkoxy groups, are foundational to a vast array of modern materials and chemical transformations. Their journey from a laboratory curiosity in the 19th century to indispensable building blocks in fields ranging from materials science to pharmaceuticals is a testament to the pioneering work of early chemists. This in-depth technical guide explores the discovery and historical background of alkoxysilanes, providing a detailed look at the seminal experiments that first brought these remarkable compounds to light. We will delve into the original methodologies of the pioneering scientists, present their findings in a structured format, and illustrate the key conceptual advancements that paved the way for the multifaceted applications of alkoxysilanes today.

The First Alkoxysilane: Ebelman's Synthesis of Tetraethyl Orthosilicate (B98303) (1846)

The history of alkoxysilanes begins in the mid-19th century with the work of Jacques-Joseph Ebelmen, a French chemist. In 1846, Ebelmen reported the synthesis of the first alkoxysilane, tetraethyl orthosilicate (TEOS), by reacting silicon tetrachloride with ethanol (B145695).[1] This discovery predates the synthesis of the first organosilicon compound with a direct silicon-carbon bond and marks the genesis of alkoxysilane chemistry.

Experimental Protocol: Synthesis of Tetraethyl Orthosilicate (Ebelmen, 1846)

Based on historical accounts, Ebelmen's synthesis involved the direct alcoholysis of silicon tetrachloride. While the original publication in "Annales de Chimie et de Physique" provides the conceptual basis, the detailed experimental procedure would have been rudimentary by modern standards. A reconstruction of the likely protocol is as follows:

Objective: To synthesize tetraethyl orthosilicate from silicon tetrachloride and ethanol.

Reagents:

-

Silicon tetrachloride (SiCl₄)

-

Absolute ethanol (C₂H₅OH)

Procedure:

-

Absolute ethanol was slowly and cautiously added to silicon tetrachloride in a flask. Given the highly reactive nature of silicon tetrachloride with protic compounds, this reaction would have been vigorous, producing significant amounts of hydrogen chloride gas.

-

The reaction mixture was likely heated or allowed to react at ambient temperature for a prolonged period to ensure complete reaction.

-

The crude product was then purified by distillation to isolate the tetraethyl orthosilicate from unreacted starting materials and byproducts.

Reaction: SiCl₄ + 4 C₂H₅OH → Si(OC₂H₅)₄ + 4 HCl

Early Reported Properties of Tetraethyl Orthosilicate

Ebelmen would have characterized the novel compound by its physical properties. The following table summarizes the likely observations, with modern values provided for comparison.

| Property | Reported Value (Ebelmen, 1846, estimated) | Modern Value |

| Appearance | Colorless liquid | Colorless liquid |

| Odor | Ethereal | Faint, sweet, ethereal |

| Boiling Point | ~165 °C | 168 °C |

| Density | ~0.93 g/cm³ | 0.934 g/cm³ |

The First Silicon-Carbon Bond: Friedel and Crafts' Synthesis of Tetraethylsilane (B1293383) (1863)

While Ebelmen's work laid the foundation for silicon-oxygen chemistry, the synthesis of the first compound with a direct and stable silicon-carbon bond was achieved by Charles Friedel and James Crafts in 1863.[2][3] They successfully synthesized tetraethylsilane by reacting silicon tetrachloride with diethylzinc (B1219324). This landmark achievement is considered the birth of organosilicon chemistry.

Experimental Protocol: Synthesis of Tetraethylsilane (Friedel and Crafts, 1863)

The synthesis of tetraethylsilane by Friedel and Crafts was a significant experimental feat for its time. A likely reconstruction of their experimental protocol is detailed below:

Objective: To synthesize tetraethylsilane from silicon tetrachloride and diethylzinc.

Reagents:

-

Silicon tetrachloride (SiCl₄)

-

Diethylzinc (Zn(C₂H₅)₂)

Procedure:

-

Silicon tetrachloride and diethylzinc were sealed in a glass tube.

-

The sealed tube was heated in a furnace to a high temperature (likely around 150-200 °C) for an extended period.

-

After cooling, the tube was carefully opened, and the reaction mixture was treated with water to destroy any unreacted diethylzinc.

-

The organic layer was separated and purified by distillation to yield tetraethylsilane.

Reaction: SiCl₄ + 2 Zn(C₂H₅)₂ → Si(C₂H₅)₄ + 2 ZnCl₂

Early Reported Properties of Tetraethylsilane

Friedel and Crafts characterized tetraethylsilane by its physical properties. The following table presents their likely findings alongside modern data.

| Property | Reported Value (Friedel and Crafts, 1863, estimated) | Modern Value |

| Appearance | Colorless liquid | Colorless liquid |

| Boiling Point | ~153 °C | 153-154 °C |

| Density | ~0.77 g/cm³ | 0.766 g/cm³ |

The Expansion of Organosilicon Chemistry: Ladenburg and Kipping

Following the foundational work of Ebelmen and Friedel and Crafts, the field of organosilicon chemistry began to expand, with significant contributions from Albert Ladenburg and Frederic Kipping.

Albert Ladenburg, a German chemist, further explored the synthesis of organosilicon compounds. He is credited with the synthesis of the first trialkylsilane, triethylsilane, in 1872.[4]

Frederic Kipping, a British chemist, is often regarded as the "father of silicone chemistry" for his extensive work on organosilicon compounds in the early 20th century. Kipping pioneered the use of the Grignard reaction for the formation of silicon-carbon bonds, a method that proved to be far more versatile and convenient than the use of organozinc compounds.[1] His work led to the synthesis of a wide variety of organosilane monomers and laid the groundwork for the development of silicone polymers.

Kipping's General Experimental Workflow for Organosilane Synthesis via Grignard Reagents

Caption: Kipping's general workflow for organosilane synthesis.

Logical Progression of Early Alkoxysilane and Organosilane Discovery

The discovery and development of alkoxysilanes and organosilanes followed a logical progression, with each new finding building upon the last. This progression can be visualized as a timeline of key discoveries and methodological advancements.

Caption: Timeline of key discoveries in early alkoxysilane and organosilane chemistry.

Conclusion

The discovery of alkoxysilanes by Ebelmen and the subsequent synthesis of the first organosilicon compound by Friedel and Crafts were pivotal moments in the history of chemistry. These early breakthroughs, built upon by the methodical work of Ladenburg and the innovative spirit of Kipping, unlocked a new realm of chemical structures and reactivity. The experimental protocols and foundational data from this era, though lacking the precision of modern techniques, laid the essential groundwork for the development of the vast and versatile field of organosilicon chemistry. For today's researchers, understanding this historical context provides a deeper appreciation for the fundamental principles that continue to drive innovation in the synthesis and application of alkoxysilanes and their derivatives.

References

Methodological & Application

Application Notes: Surface Modification of Silica with Dimethoxydimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification of silica (B1680970) particles is a critical process in various scientific and industrial applications, including drug delivery, chromatography, and composite materials. The inherent hydrophilicity of silica, due to the presence of silanol (B1196071) (Si-OH) groups on its surface, can be a limitation. Surface modification with organosilanes, such as dimethoxydimethylsilane (DMDMS), is a widely used technique to alter the surface properties of silica, most commonly to render it hydrophobic. This hydrophobization is achieved by replacing the polar silanol groups with non-polar methyl groups.

Dimethoxydimethylsilane (CAS No. 1112-39-6) is a versatile organosilicon compound with the chemical formula C4H12O2Si. Its structure, featuring two methoxy (B1213986) groups and two methyl groups attached to a central silicon atom, allows it to react with the silanol groups on the silica surface. This reaction forms stable siloxane bonds (Si-O-Si), effectively grafting dimethylsilyl groups onto the silica surface. This modification enhances the compatibility of silica with organic matrices and renders the surface water-repellent.

These application notes provide a detailed protocol for the surface modification of silica particles using dimethoxydimethylsilane, along with methods for characterizing the modified particles.

Principle of Modification

The surface modification of silica with dimethoxydimethylsilane proceeds via a two-step mechanism:

-

Hydrolysis: The methoxy groups (-OCH3) of DMDMS hydrolyze in the presence of water (or residual surface moisture) to form reactive silanol groups (Si-OH) and methanol (B129727) as a byproduct.

-

Condensation: These newly formed silanol groups on the DMDMS molecule then condense with the silanol groups present on the surface of the silica particles. This condensation reaction results in the formation of a stable, covalent siloxane bond (Si-O-Si) and the release of a water molecule. The non-hydrolyzable methyl groups (-CH3) remain attached to the silicon atom, creating a hydrophobic layer on the silica surface.

Experimental Protocols

Materials

-

Silica particles (e.g., silica nanoparticles, fumed silica, or silica gel)

-

Dimethoxydimethylsilane (DMDMS, ≥98.0% purity)

-

Anhydrous toluene (B28343) or other suitable anhydrous solvent (e.g., cyclohexane)

-

Deionized water

-

Nitrogen gas (high purity)

Equipment

-

Three-neck round-bottom flask

-

Condenser

-

Magnetic stirrer with heating mantle

-

Dropping funnel

-

Ultrasonic bath

-

Centrifuge

-

Vacuum oven or furnace

-

Schlenk line or glove box for handling anhydrous reagents (recommended)

Protocol 1: Wet (Slurry) Treatment Method

This is a common method for achieving a uniform surface modification of silica particles.

-

Drying of Silica: Dry the silica particles in a vacuum oven at 120-150°C for at least 4 hours to remove physically adsorbed water. Cool down under a nitrogen atmosphere or in a desiccator.

-

Dispersion: Disperse a known amount of the dried silica particles in an anhydrous solvent (e.g., toluene) in a three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and a dropping funnel. A typical concentration is 5-10 wt% silica. Sonicate the suspension for 15-30 minutes to ensure a homogeneous dispersion.

-

Silanization Reaction:

-